



## Application Notes and Protocols for the Analytical Quantification of Galacto-Dapagliflozin

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Compound of Interest		
Compound Name:	galacto-Dapagliflozin	
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] During its synthesis and storage, various related substances, including process-related impurities and degradation products, can arise.[1] One such related substance is **Galacto-Dapagliflozin**, a stereoisomer of Dapagliflozin.[3][4][5][6] Given that impurities can affect the efficacy and safety of the final drug product, regulatory agencies mandate strict control over their levels.[1] Therefore, robust and validated analytical methods for the quantification of **Galacto-Dapagliflozin** are crucial for quality control in drug development and manufacturing.

These application notes provide detailed protocols for the quantification of **Galacto-Dapagliflozin** using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

### **Analytical Methods for Quantification**

The primary analytical techniques for the quantification of Dapagliflozin and its related impurities, including **Galacto-Dapagliflozin**, are chromatography-based methods. These



methods offer the necessary specificity and sensitivity to separate and quantify structurally similar compounds.

- High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of impurities in pharmaceutical substances.[1] Reverse-phase HPLC with UV detection is a common approach for the analysis of Dapagliflozin and its related compounds.[7]
- Ultra-Performance Liquid Chromatography (UPLC): An advancement of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity.[8][9] This method is particularly suitable for resolving complex mixtures of impurities.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It is often employed for the identification and quantification of impurities at very low levels.

#### **Experimental Protocols**

## Protocol 1: Quantification of Galacto-Dapagliflozin by Reverse-Phase HPLC

This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of **Galacto-Dapagliflozin** in the presence of Dapagliflozin and other related impurities.

- 1. Instrumentation and Materials:
- HPLC system with a UV or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, methanol, and water.

#### Methodological & Application





- Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate).
- Reference standards for Dapagliflozin and Galacto-Dapagliflozin.
- 2. Chromatographic Conditions:
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). The mobile phase should be filtered and degassed before use.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 224 nm.[10]
- Injection Volume: 10 μL.
- 3. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Galacto-Dapagliflozin reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 100 μg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 μg/mL).
- Sample Solution: Accurately weigh a sample containing Dapagliflozin and potential impurities and dissolve it in the diluent to a known concentration.
- 4. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (diluent), followed by the calibration standards and the sample solution.



- Record the chromatograms and identify the peak corresponding to Galacto-Dapagliflozin
  based on its retention time, confirmed by spiking with the reference standard.
- Construct a calibration curve by plotting the peak area of Galacto-Dapagliflozin against its
  concentration for the calibration standards.
- Determine the concentration of Galacto-Dapagliflozin in the sample solution using the calibration curve.
- 5. System Suitability:
- Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system.
- Typical parameters include:
  - Tailing factor for the **Galacto-Dapagliflozin** peak (should be  $\leq 2.0$ ).
  - Theoretical plates for the Galacto-Dapagliflozin peak (should be ≥ 2000).
  - Resolution between Galacto-Dapagliflozin and Dapagliflozin peaks (should be ≥ 1.5).[10]

# Protocol 2: Quantification of Galacto-Dapagliflozin by UPLC

This protocol outlines a UPLC method for the rapid and sensitive quantification of **Galacto-Dapagliflozin**.

- 1. Instrumentation and Materials:
- UPLC system with a PDA detector.
- UPLC column (e.g., Zorbax phenyl column, 50 x 3.0 mm, 1.8 μm).[8]
- · Other materials as listed in Protocol 1.
- 2. Chromatographic Conditions:



• Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) in isocratic mode.[8][9]

• Flow Rate: 0.3 mL/min.

Column Temperature: 25°C.[8]

Detection Wavelength: 230 nm.[8][9]

Injection Volume: 2 μL.[8]

3. Preparation of Solutions and Analysis Procedure:

 Follow the procedures described in Protocol 1 for the preparation of solutions and the analysis procedure, adjusting concentrations and volumes as necessary for the increased sensitivity of the UPLC system.

#### **Quantitative Data Summary**

The following tables summarize typical validation parameters for the quantification of Dapagliflozin and its impurities using HPLC and UPLC methods, which are indicative of the expected performance for **Galacto-Dapagliflozin** analysis.

Table 1: HPLC Method Validation Parameters

Parameter	Typical Value
Linearity Range	50-150 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%

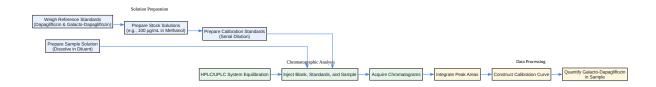
Table 2: UPLC Method Validation Parameters for Impurity Quantification[8][9]



Parameter	Dapagliflozin	Impurities
Linearity Range	30-70 μg/mL	1-10 μg/mL
Correlation Coefficient (r²)	> 0.99	> 0.99
Limit of Detection (LOD)	Low μg/mL range	Low μg/mL range
Limit of Quantification (LOQ)	Low μg/mL range	Low μg/mL range
Accuracy (% Recovery)	Within acceptable limits	Within acceptable limits
Precision (% RSD)	< 2.0%	< 2.0%

#### **Visualizations**

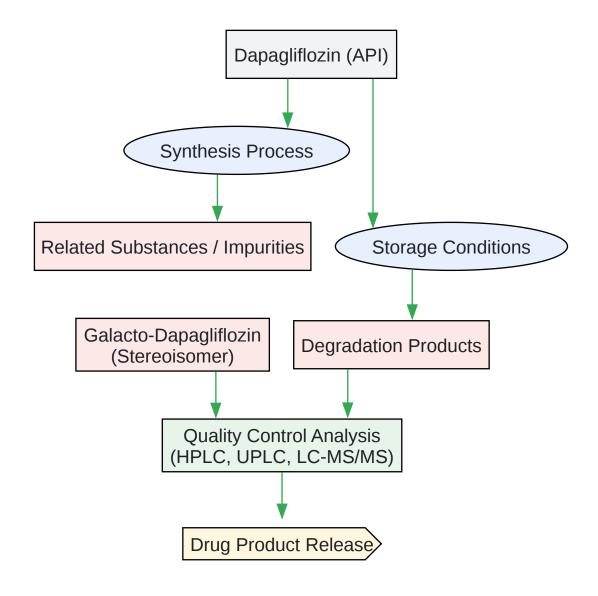
The following diagrams illustrate the experimental workflow for the quantification of **Galacto-Dapagliflozin**.



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Caption: Workflow for Galacto-Dapagliflozin Quantification.





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Caption: Relationship between Dapagliflozin and Impurity Analysis.

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